![molecular formula C29H22S B14584058 Naphthalene, 1-[(triphenylmethyl)thio]- CAS No. 61623-80-1](/img/structure/B14584058.png)
Naphthalene, 1-[(triphenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-[(triphenylmethyl)thio]-: is an organic compound that features a naphthalene core substituted with a triphenylmethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1-[(triphenylmethyl)thio]- typically involves the reaction of naphthalene with triphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for Naphthalene, 1-[(triphenylmethyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene, 1-[(triphenylmethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: Naphthalene, 1-[(triphenylmethyl)thio]- is used as a building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, Naphthalene, 1-[(triphenylmethyl)thio]- can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in the synthesis of complex organic compounds .
Mécanisme D'action
The mechanism of action of Naphthalene, 1-[(triphenylmethyl)thio]- involves its ability to undergo various chemical transformations. The triphenylmethylthio group can act as a protecting group for thiols, amines, and alcohols in organic synthesis. Additionally, the compound can participate in hydride abstraction reactions, which are important in the study of reaction mechanisms and in organic synthesis .
Comparaison Avec Des Composés Similaires
Naphthalene: The parent compound, which lacks the triphenylmethylthio group.
1-Naphthol: A hydroxylated derivative of naphthalene.
2-Naphthol: Another hydroxylated derivative, differing in the position of the hydroxyl group.
Uniqueness: Naphthalene, 1-[(triphenylmethyl)thio]- is unique due to the presence of the triphenylmethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
61623-80-1 |
|---|---|
Formule moléculaire |
C29H22S |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
1-tritylsulfanylnaphthalene |
InChI |
InChI=1S/C29H22S/c1-4-15-24(16-5-1)29(25-17-6-2-7-18-25,26-19-8-3-9-20-26)30-28-22-12-14-23-13-10-11-21-27(23)28/h1-22H |
Clé InChI |
QDMONNSKYZFTEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



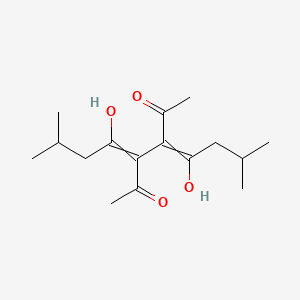

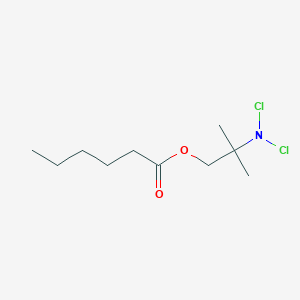
![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
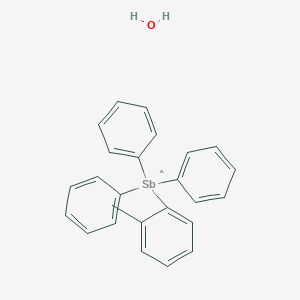
![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
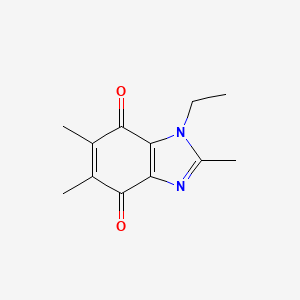
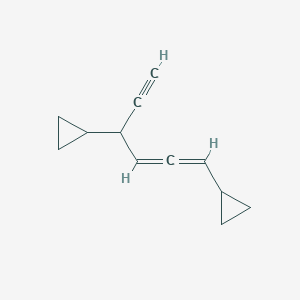
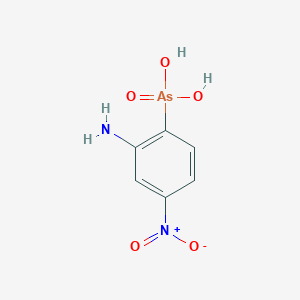
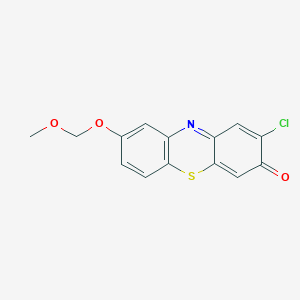
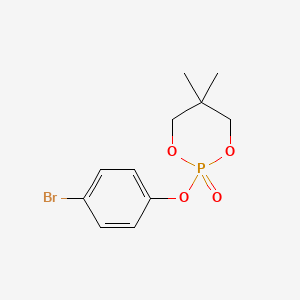

![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
